N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptors and Alzheimer's Disease
A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe, for quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006). The study found significant decreases in 5-HT(1A) receptor densities in the hippocampi and raphe nuclei of patients, correlating with clinical symptoms and glucose utilization, suggesting the potential for compounds targeting these receptors in diagnosing and understanding Alzheimer's disease.
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro antituberculosis activity and cytotoxicity, highlighting a compound with promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013). These findings underline the potential of structurally related compounds for developing new antituberculosis agents.
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1990). This study indicates the value of exploring similar compounds for their biological activities and potential applications in neurodegenerative disease treatment.
Orexin Receptor Antagonists for Insomnia
The disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin receptor antagonist developed for insomnia treatment, were studied in humans, showing significant promise as a therapeutic agent (Renzulli et al., 2011). This research highlights the potential of structurally similar compounds in treating sleep disorders.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , the compound’s action could result in various molecular and cellular effects.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-15-6-8-16(9-7-15)22-20(24)18-14-17(10-11-19(18)21)27(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKFRBCVSCIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.